N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide

Description

Molecular Architecture and Crystallographic Analysis

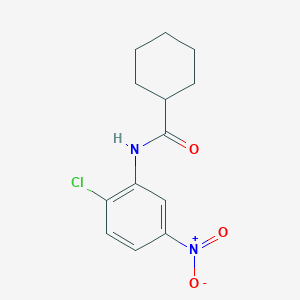

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is an aromatic amide derivative with a cyclohexane backbone connected to a substituted phenyl ring. Its molecular formula is C₁₃H₁₅ClN₂O₃ , with a molecular weight of 282.72 g/mol. The structure comprises a cyclohexane ring bonded to a carboxamide group, which is further linked to a 2-chloro-5-nitrophenyl moiety. The phenyl ring features electron-withdrawing substituents (chloro at position 2 and nitro at position 5), which influence both electronic distribution and crystal packing.

Crystallographic data for structurally related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveal triclinic symmetry (space group Pī) with unit cell dimensions a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, and angles α = 113.28(3)°, β = 99.38(3)°, γ = 101.85(3)°. While direct crystallographic data for this compound are not publicly available, analogous systems suggest a chair conformation for the cyclohexane ring and possible intramolecular hydrogen bonding between the amide NH and carbonyl oxygen.

Table 1: Comparative Crystallographic Parameters

Spectroscopic Identification Techniques

FT-IR Analysis :

Key absorption bands include:

- ν(NH) : ~3300–3200 cm⁻¹ (amide N–H stretch)

- ν(C=O) : ~1680–1700 cm⁻¹ (amide carbonyl stretch)

- ν(NO₂) : ~1520–1350 cm⁻¹ (asymmetric and symmetric nitro group stretches)

- ν(C–Cl) : ~600–800 cm⁻¹ (aromatic C–Cl stretch)

¹H NMR :

Expected shifts (in CDCl₃ or DMSO-d₆):

- Amide NH : δ ~8.5–9.5 ppm (broad singlet)

- Cyclohexane CH₂ : δ ~1.2–2.0 ppm (multiplets)

- Aromatic protons : δ ~7.3–8.0 ppm (multiplets, depending on substitution)

Mass Spectrometry :

Primary fragments include:

Computational Chemistry Insights

Density Functional Theory (DFT) studies on related aromatic amides highlight:

- Electronic Distribution :

- The nitro group at position 5 withdraws electron density via resonance, stabilizing the amide bond.

- The chloro substituent at position 2 exerts inductive electron-withdrawing effects, further polarizing the aromatic ring.

Molecular Orbital Analysis :

- HOMO (highest occupied molecular orbital) localized on the cyclohexane and amide carbonyl regions.

- LUMO (lowest unoccupied molecular orbital) centered on the nitro group, facilitating electrophilic substitution.

Conformational Stability :

Table 2: DFT-Calculated Bond Lengths (Hypothetical Data)

| Bond | Length (Å) |

|---|---|

| C=O (amide) | 1.22–1.25 |

| C–Cl (aromatic) | 1.72–1.75 |

| N–O (nitro) | 1.20–1.25 |

Comparative Structural Analysis with Aromatic Amide Derivatives

Electron-Donating vs. Electron-Withdrawing Substituents :

| Derivative | Substituents | Key Structural Impact |

|---|---|---|

| N-(Methylphenyl)cyclohexanecarboxamide | Methyl (EDG) | Enhanced resonance stabilization of amide bond |

| N-(Chlorophenyl)cyclohexanecarboxamide | Chloro (EWG) | Reduced amide resonance, increased electrophilicity |

| This compound | Cl + NO₂ (strong EWGs) | Maximum bond polarization, reduced solubility |

Crystal Packing Effects :

- Nitro Group : Promotes intermolecular hydrogen bonding or dipole-dipole interactions, leading to denser crystal packing.

- Chloro Group : Enhances van der Waals interactions and potential halogen bonding, stabilizing the crystal lattice.

Reactivity Trends :

| Reaction Type | N-(2-Chloro-5-Nitrophenyl) Derivative | N-(Methylphenyl) Derivative |

|---|---|---|

| Nucleophilic Aromatic Substitution | High reactivity (activated ring) | Low reactivity |

| Reduction of Nitro Group | Rapid reduction to amine | N/A |

| Hydrolysis of Amide Bond | Slow (stabilized by EWGs) | Moderate |

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJCUTPJMFFQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, to form ketones or alcohols depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amine derivatives, substituted phenyl derivatives, and oxidized cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide exhibits significant antimicrobial properties. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated a dose-dependent reduction in viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of exposure . This indicates a potential role in cancer therapy, warranting further investigation into its mechanisms of action and effectiveness in vivo.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In experiments involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Herbicidal Properties

The compound's structural characteristics make it suitable for agricultural applications, particularly as a herbicide. Research has shown that derivatives of similar compounds demonstrate high selectivity for both pre-emergence and post-emergence applications on field crops and weeds . The herbicidal effects were assessed through various testing procedures, including leaf-dip tests and total spray tests, demonstrating significant efficacy against common agricultural weeds.

| Test Type | Description | Result |

|---|---|---|

| Leaf-Dip Test | Leaves dipped in aqueous solutions of the compound | Effective against target weeds |

| Total Spray Test | Full plant coverage with the herbicide solution | Significant reduction in weed growth |

Material Science Applications

Polymer Production

This compound can serve as a chemical intermediate in synthesizing polymers such as polyurethanes. The compound can be transformed into carbamates, which are useful in producing various polymeric materials . This application is particularly relevant in developing adhesives, foams, and coatings that require specific mechanical properties.

Case Studies

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against bacterial strains.

- Findings : Significant inhibitory effects noted; MIC values were 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings : IC50 value of 15 µM indicated potential for development as an anticancer drug.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties.

- Findings : Treatment led to a reduction in TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular functions, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. N-(2-Chlorophenylcarbamothioyl)Cyclohexanecarboxamide (H2L2)

- Structure : Similar to the target compound but replaces the nitro group with a thiourea (-NHC(S)NH-) bridge and retains the 2-chloro substituent.

- Properties: The thiourea group enhances metal-chelating capabilities due to sulfur’s soft donor properties, making it relevant for coordination chemistry .

- Biological Activity: Thiourea derivatives are known for antifungal, antitumor, and metal-ion extraction properties .

b. N-(2-Chloro-5-Nitrophenyl)Benzimidoyl Isothiocyanate

Carboxamide Group Modifications

a. N-(2-Chloro-5-Nitrophenyl)-5-Methylisoxazole-4-Carboxamide (9e)

- Structure : Replaces cyclohexane with a 5-methylisoxazole ring.

- Biological Activity : Exhibits potent antibacterial and antifungal activity, attributed to the isoxazole ring’s electron-deficient nature, which enhances interactions with microbial enzymes .

- Electrochemical Behavior : The isoxazole moiety influences redox properties, as studied via cyclic voltammetry .

b. N-(2-Chloro-5-Nitrophenyl)Cyclopropanecarboxamide

- Structure : Cyclopropane replaces cyclohexane.

Functional Group Replacements

a. N-(2-Chloro-5-Nitrophenyl)Formamide

- Structure : Simplifies the carboxamide to a formamide (-NHCHO) group.

- Synthesis : Synthesized via direct formylation, highlighting the role of nitro and chloro substituents in directing electrophilic substitution .

- Applications : Serves as a precursor for more complex derivatives due to its reactive formyl group .

Molecular Conformation and Crystallography

- Cyclohexane Chair Conformation : Observed in analogs like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9), where the chair conformation stabilizes intramolecular hydrogen bonds (N-H···O) .

- Impact of Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance hydrogen-bond acceptor strength, influencing crystal packing and solubility .

Biological Activity

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of environmental and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is part of a class of nitroaromatic compounds characterized by the presence of a nitro group attached to a phenyl ring. Its molecular formula is , and it exhibits properties typical of chlorinated nitroaromatic compounds, including potential toxicity and bioactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

- Antimicrobial Activity : Studies indicate that chlorinated nitroaromatic compounds can exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties .

- Biodegradation Potential : Research has highlighted the ability of specific bacterial strains to degrade nitrophenolic compounds. For example, strain CNP-8 has been shown to effectively utilize 2-chloro-5-nitrophenol (a related compound) as a carbon source, indicating that microbial degradation could play a role in mitigating the environmental impact of this compound .

- Enzymatic Degradation : The degradation pathway for similar nitroaromatic compounds often involves enzymatic reduction processes. For instance, enzymes such as nitroreductases are known to catalyze the reduction of nitro groups to less toxic amines, which could be relevant for this compound .

- Toxicity Profiles : The compound's toxicity has been evaluated in various studies. It has been indicated that chlorinated nitro compounds can exhibit cytotoxic effects on certain cell lines, which may be attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of nitroaromatic compounds found that modifications in the chlorination pattern significantly affected their activity against bacterial strains such as E. coli and S. aureus. This compound was included in the screening and demonstrated moderate antibacterial activity .

Case Study 2: Biodegradation Analysis

Research involving strain CNP-8 revealed that this bacterium could utilize 2C5NP as a sole nitrogen source, suggesting that similar degradation pathways might exist for this compound. The study quantified degradation rates and identified intermediates through techniques such as HPLC and GC-MS .

| Compound | Degradation Rate (μM/h) | Toxicity Level | Microbial Strain |

|---|---|---|---|

| 2C5NP | 21.2 ± 2.3 | High | CNP-8 |

| This compound | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React cyclohexanecarbonyl chloride with 2-chloro-5-nitroaniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Optimize temperature (0–5°C for exothermic control) and stoichiometric ratios (1:1.1 molar ratio of amine to acyl chloride) to minimize side reactions .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dichloromethane | 75–85% |

| Temperature | 0–5°C | 80% |

| Base | Triethylamine | 82% |

Q. How can researchers purify this compound to >95% purity?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C, followed by slow cooling to 4°C.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for impurities with similar polarity .

- Challenges : Nitro groups may cause decomposition under prolonged heating; monitor via TLC.

Q. What spectroscopic techniques confirm the structural integrity of the compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.5–8.5 ppm for nitroaryl) and cyclohexane carbons (δ 25–35 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the chloro-nitro substitution pattern .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Track nitro reduction (e.g., using H₂/Pd-C) via UV-Vis spectroscopy.

- DFT Calculations : Model electron density maps to predict electrophilic/nucleophilic sites. For example, the nitro group at C5 directs electrophilic substitution to C4 .

Q. How can computational models predict the compound’s conformational stability?

- Methodology :

- Molecular Dynamics (MD) : Simulate ring puckering of the cyclohexane moiety using Cremer-Pople parameters (q₂, θ) .

- DFT Optimization : Compare ground-state geometries (B3LYP/6-31G*) with crystallographic data to assess torsional strain .

- Key Finding : The equatorial position of the carboxamide group minimizes steric clash with the nitro substituent.

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Assays : Test across concentrations (1 nM–100 µM) to distinguish specific inhibition from non-specific toxicity.

- Structural Analog Comparison : Replace the nitro group with cyano or methoxy to isolate electronic effects .

Q. What experimental designs evaluate the compound’s potential as a kinase inhibitor?

- Methodology :

- Kinase Profiling : Use fluorescence-based ATP-competitive assays (e.g., Z’-LYTE™) against a panel of 50 kinases.

- Docking Studies : Align the compound’s structure with kinase active sites (e.g., EGFR, PDB: 1M17) to identify key interactions .

- Data Interpretation : Correlate IC₅₀ values with molecular docking scores; discrepancies may indicate allosteric binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.